molecular formula C10H18O B128918 2-Methylidene-3-propan-2-ylcyclohexan-1-ol CAS No. 145571-39-7

2-Methylidene-3-propan-2-ylcyclohexan-1-ol

Cat. No. B128918
M. Wt: 154.25 g/mol
InChI Key: SUAXZQGZNRZXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylidene-3-propan-2-ylcyclohexan-1-ol, also known as MPPC, is a cyclic alcohol compound with a unique structure. It has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has also been studied for its potential use as a chiral auxiliary in organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is not fully understood. However, it has been suggested that 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may act as an antioxidant and inhibit the production of reactive oxygen species. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol may also inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.

Biochemical And Physiological Effects

2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to have antioxidant effects and may protect against oxidative stress. 2-Methylidene-3-propan-2-ylcyclohexan-1-ol has been shown to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, one limitation of using 2-Methylidene-3-propan-2-ylcyclohexan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-Methylidene-3-propan-2-ylcyclohexan-1-ol. One direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Another direction is to investigate its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol.

Synthesis Methods

2-Methylidene-3-propan-2-ylcyclohexan-1-ol can be synthesized using a few different methods. One method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. Another method involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a reducing agent. Both methods result in the formation of 2-Methylidene-3-propan-2-ylcyclohexan-1-ol as the final product.

properties

CAS RN

145571-39-7

Product Name

2-Methylidene-3-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methylidene-3-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3

InChI Key

SUAXZQGZNRZXFN-UHFFFAOYSA-N

SMILES

CC(C)C1CCCC(C1=C)O

Canonical SMILES

CC(C)C1CCCC(C1=C)O

synonyms

Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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